8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
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Overview
Description
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a heterocyclic compound that features a unique combination of bromine and fluorine atoms on a dihydrobenzo[f][1,4]oxazepinone scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a suitable precursor, followed by cyclization to form the oxazepinone ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Biology: It can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: The compound’s unique properties make it suitable for use in materials science, including the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate signaling pathways, inhibit enzyme activity, or alter receptor function, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-6-chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 8-Bromo-6-methyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
- 8-Bromo-6-ethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Uniqueness
Compared to similar compounds, 8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and improve pharmacokinetic properties, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
8-bromo-6-fluoro-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFNO2/c10-5-3-6(11)8-7(4-5)14-2-1-12-9(8)13/h3-4H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRXWSROGSKCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C(=CC(=C2)Br)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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